![molecular formula C17H20N4O2S B2678761 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane CAS No. 1385623-30-2](/img/structure/B2678761.png)

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

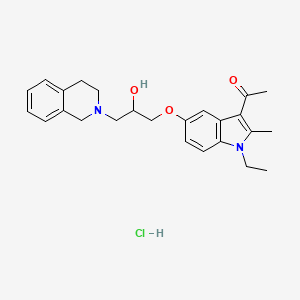

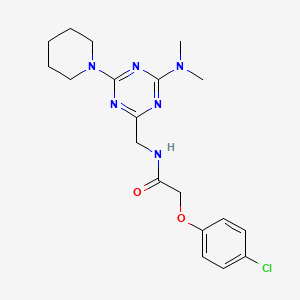

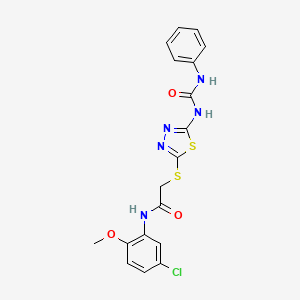

The compound “1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane” is a complex organic molecule that contains several functional groups including a phenyl group, a sulfonyl group, a pyrimidine ring, and a diazepane ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazepane ring, for example, is a seven-membered ring with two nitrogen atoms, which could potentially exist in various conformations .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the pyrimidine ring, and the diazepane ring. These groups could potentially undergo a variety of reactions, such as electrophilic aromatic substitution on the pyrimidine ring or nucleophilic substitution at the sulfonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

Research by Hajipour et al. (2009) focused on the synthesis and characterization of new optically active poly(azo-ester-imide)s through interfacial polycondensation, employing derivatives that share functional groups with the compound of interest. These polymers exhibit good inherent viscosities, optical activities, and thermal stabilities, indicating their potential application in materials requiring specific optical and thermal properties (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).

Multicomponent Reaction Synthesis

Banfi et al. (2007) demonstrated a short, two-step approach to synthesize diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, showcasing a synthetic route that could facilitate the development of new chemical entities for pharmaceutical applications (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Catalytic Synthesis of Heterocycles

Lee et al. (2014) described the efficient preparation of air-stable azomethine ylides via the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. This process enables the catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of biologically active 1,4-diazepine compounds. Such reactions underline the importance of these compounds in synthesizing biologically relevant heterocycles (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Bioactive Derivatives

Saingar, Kumar, and Joshi (2011) reported on the synthesis of biologically active 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety. These compounds were evaluated for antimicrobial, antifungal, and anthelmintic activity, highlighting their potential as bioactive molecules for therapeutic applications (Saingar, Kumar, & Joshi, 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c22-24(23,15-8-16-6-2-1-3-7-16)21-12-5-11-20(13-14-21)17-18-9-4-10-19-17/h1-4,6-10,15H,5,11-14H2/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAYEKZIIMDLIC-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2678679.png)

![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)

![methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate](/img/structure/B2678688.png)

![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)

![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)